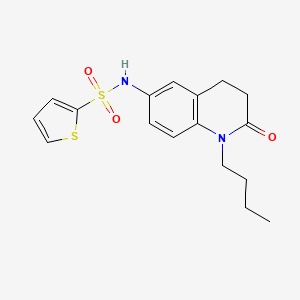

![molecular formula C23H25FN6O2 B2970192 (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034405-79-1](/img/structure/B2970192.png)

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Molecular Interaction Studies

- Molecular Interactions with CB1 Cannabinoid Receptor : Research on a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has demonstrated its role as a potent and selective antagonist for the CB1 cannabinoid receptor. This research has utilized the AM1 molecular orbital method and comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (QSAR) models (Shim et al., 2002).

Antagonistic and Agonistic Activities

- CB1 Receptor Inverse Agonist : Another structurally related compound, SR141716A, has been identified as an inverse agonist at the human cannabinoid CB1 receptor. This was observed through its effect on guanosine-5'-O-(3-[35S]thio)triphosphate binding in human cannabinoid CB1 receptor-transfected cells (Landsman et al., 1997).

Synthesis and Structural Analysis

- Synthesis and Antiproliferative Activity : The synthesis and structural exploration of a compound with similar structural features, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, have been studied. This compound exhibited antiproliferative activity and was characterized using various spectroscopy techniques and X-ray diffraction studies (Prasad et al., 2018).

Pharmacological Applications

- 5-HT2 Antagonist Activity : Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with structural similarities have been prepared and tested for 5-HT2 and alpha 1 receptor antagonist activity. These studies have led to the identification of compounds with potent 5-HT2 antagonist activity (Watanabe et al., 1992).

Formulation Development

- Improving In Vivo Exposure : Research on a compound, ((R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(4-fluorophenyl)pyrrolidin-1-yl)methanone, highlights the development of a suitable formulation for early toxicology and clinical studies. This compound, due to its poor water solubility, required specialized formulation development to improve in vivo exposure (Burton et al., 2012).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrazolines and their derivatives, have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity, and analgesic functions .

Mode of Action

It is known that the pyrrolidine ring, a common feature in many biologically active compounds, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.

Biochemical Pathways

Compounds with similar structures have been reported to influence various biological pathways, leading to their diverse range of biological activities .

Pharmacokinetics

Compounds with similar structures have been reported to exhibit nonlinear oral pharmacokinetics in humans . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties may vary depending on the dose. The compound may also be a substrate for P-glycoprotein (P-gp), a protein that can affect the absorption and distribution of drugs .

Result of Action

Given the reported biological activities of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular level, potentially influencing cell signaling, enzyme activity, and other cellular processes .

Zukünftige Richtungen

The study of this compound and related compounds as potential treatments for HBV is a promising area of research. Future work could explore the synthesis of related compounds, the mechanism of action, and the efficacy against different HBV strains . Further studies could also investigate the physical and chemical properties of these compounds, as well as their safety profile.

Eigenschaften

IUPAC Name |

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN6O2/c1-27-21(15-19(25-27)16-5-7-17(24)8-6-16)23(32)29-12-10-28(11-13-29)22(31)20-14-18-4-2-3-9-30(18)26-20/h5-8,14-15H,2-4,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFOCKKOTRMMHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C(=O)C4=NN5CCCCC5=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

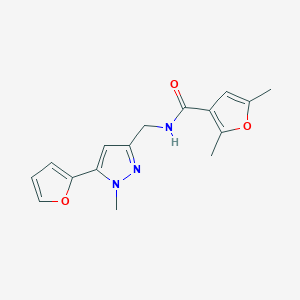

![Methyl 2-{[2-cyano-4-(trifluoromethyl)phenyl]sulfanyl}benzenecarboxylate](/img/structure/B2970110.png)

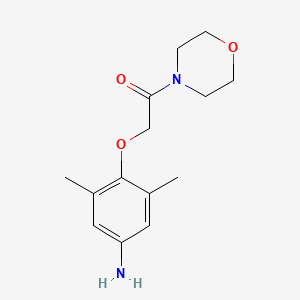

![3-AMINO-1-[3-(DIMETHYLSULFAMOYL)PHENYL]THIOUREA](/img/structure/B2970115.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2970116.png)

![1-[2-(4-Bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene](/img/structure/B2970117.png)

![N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2970118.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2970119.png)

![N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2970122.png)

![1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2970131.png)